molecular formula C11H12N2O3 B1387220 Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 3469-63-4

Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No.: B1387220
CAS No.: 3469-63-4
M. Wt: 220.22 g/mol
InChI Key: HHISWAOZOHNXMF-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Characterization

The molecular architecture of this compound features a bicyclic framework consisting of a pyrrole ring fused to a pyridine ring in the [2,3-c] orientation. The systematic International Union of Pure and Applied Chemistry name identifies this compound as this compound, with the Chemical Abstracts Service registry number 3469-63-4. The molecular structure exhibits a planar heterocyclic core with the methoxy substituent positioned at the 5-position of the pyridine ring and the ethyl carboxylate group attached to the 2-position of the pyrrole moiety.

Crystallographic analysis has provided detailed insights into the three-dimensional arrangement of atoms within the compound. The structure demonstrates significant planarity across the fused ring system, with minimal deviation from coplanarity observed in the pyrrolo-pyridine framework. The ethyl carboxylate group adopts a conformation that minimizes steric interactions with the heterocyclic core while maintaining optimal orbital overlap for electron delocalization. X-ray crystallographic studies on related pyrrolopyridine systems have revealed the importance of intermolecular hydrogen bonding patterns in determining crystal packing arrangements.

The bond lengths and angles within the molecule reflect the aromatic character of both ring systems. The carbon-nitrogen bond distances in the pyridine ring are consistent with typical aromatic nitrogen-containing heterocycles, while the pyrrole nitrogen maintains its characteristic geometry. The methoxy group exhibits a planar arrangement with respect to the pyridine ring, facilitating electronic conjugation between the oxygen lone pairs and the aromatic π-system.

Computational studies have confirmed the preferred conformational states of the molecule, indicating that the ethyl carboxylate group can adopt multiple rotational conformers with relatively low energy barriers. The presence of the methoxy substituent introduces additional electronic effects that influence the overall molecular geometry and reactivity patterns.

Spectroscopic Analysis (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared spectroscopic analysis of this compound reveals characteristic absorption bands that confirm the presence of key functional groups. The carbonyl stretching frequency appears at approximately 1708 wavenumbers, indicative of the ester functionality. The nitrogen-hydrogen stretching vibration of the pyrrole moiety is observed at 3435 wavenumbers, confirming the presence of the indolic nitrogen-hydrogen bond. Additional absorption bands corresponding to aromatic carbon-hydrogen stretching, carbon-nitrogen bond vibrations, and methoxy group characteristics provide comprehensive fingerprint identification of the compound.

Nuclear magnetic resonance spectroscopy provides detailed structural information through both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum displays distinctive signals corresponding to the ethyl ester group, with the characteristic triplet for the methyl group appearing at 1.41 parts per million and the quartet for the methylene group observed at higher chemical shift values. The methoxy protons appear as a singlet, while the aromatic protons of the heterocyclic system exhibit chemical shifts consistent with electron-deficient aromatic environments.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of each carbon atom within the molecule. The carbonyl carbon of the ester group appears at characteristic downfield chemical shifts, while the aromatic carbons display patterns consistent with the substitution pattern of the pyrrolopyridine system. The methoxy carbon and ethyl ester carbons exhibit chemical shifts that confirm their structural assignments and electronic environments.

Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 220, consistent with the calculated molecular weight. Characteristic fragmentation patterns include loss of the ethyl group, loss of the ethyl carboxylate moiety, and fragmentation of the heterocyclic core, providing structural confirmation through mass spectral interpretation.

Spectroscopic Technique Key Observations Chemical Shift/Frequency
Infrared Spectroscopy Carbonyl stretch 1708 cm⁻¹
Infrared Spectroscopy Nitrogen-hydrogen stretch 3435 cm⁻¹
Proton Nuclear Magnetic Resonance Ethyl methyl group 1.41 ppm (triplet)
Mass Spectrometry Molecular ion m/z 220

Tautomeric Behavior and Prototropic Equilibria

The tautomeric behavior of this compound involves prototropic equilibria that significantly influence its chemical properties and reactivity patterns. The compound can exist in multiple tautomeric forms due to the presence of both pyrrole and pyridine nitrogen atoms within the fused ring system. The primary tautomeric equilibrium involves proton transfer between different nitrogen positions, creating distinct electronic distributions throughout the molecule.

Theoretical and experimental studies have demonstrated that the pyrrole tautomer, where the proton resides on the pyrrole nitrogen, represents the thermodynamically favored form under most conditions. This preference arises from the aromatic stabilization of the pyrrole ring system and the electronic effects of the methoxy and carboxylate substituents. The alternative tautomeric forms, involving proton migration to the pyridine nitrogen or other positions, are typically higher in energy and contribute minimally to the equilibrium mixture.

The methoxy substituent at the 5-position plays a crucial role in stabilizing specific tautomeric forms through electronic donation to the pyridine ring. This electron-donating effect influences the electron density distribution throughout the molecule and affects the relative stabilities of different tautomeric states. The carboxylate group also contributes to tautomeric preferences through its electron-withdrawing nature, creating an electronic asymmetry that favors particular proton positions.

Environmental factors such as solvent polarity, temperature, and pH significantly influence tautomeric equilibria. Polar protic solvents can stabilize specific tautomeric forms through hydrogen bonding interactions, while aprotic solvents may favor different equilibrium positions. The pH dependence of tautomeric equilibria becomes particularly important in biological systems where the compound may encounter varying acidity conditions.

Kinetic studies have revealed that tautomeric interconversion occurs rapidly on the nuclear magnetic resonance timescale, typically resulting in averaged signals in solution-state spectra. However, solid-state nuclear magnetic resonance and crystallographic studies can provide information about the preferred tautomeric forms in the crystalline state.

Comparative Analysis With Pyrrolopyridine Isomers

The structural comparison of this compound with related pyrrolopyridine isomers reveals significant differences in molecular geometry, electronic properties, and chemical reactivity. The [2,3-c] fusion pattern distinguishes this compound from the [3,2-b] isomer, ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, which bears the Chemical Abstracts Service number 17322-90-6. These structural isomers exhibit different electronic distributions and consequently display distinct chemical behaviors.

The [2,3-c] fusion pattern creates a different arrangement of nitrogen atoms within the bicyclic system compared to other pyrrolopyridine isomers. This positional difference significantly influences the electronic properties of the heterocyclic core, affecting both the basicity of the nitrogen atoms and the reactivity of various positions on the ring system. The electron density distribution differs markedly between isomers, leading to variations in electrophilic and nucleophilic substitution patterns.

Comparative molecular weight and formula analysis reveals that while this compound maintains the molecular formula C₁₁H₁₂N₂O₃, the related [3,2-b] isomer shares identical molecular composition but displays different physical and chemical properties. The molecular weight of 220.22 grams per mole remains constant across these structural isomers, highlighting the importance of connectivity patterns in determining molecular behavior.

Spectroscopic differences between pyrrolopyridine isomers provide valuable insights into their structural distinctions. Nuclear magnetic resonance chemical shifts vary significantly between isomers due to different electronic environments created by the altered fusion patterns. The [2,3-c] isomer typically exhibits characteristic chemical shift patterns that distinguish it from [3,2-b] and other fusion arrangements.

Compound Fusion Pattern Chemical Abstracts Service Number Molecular Weight
This compound [2,3-c] 3469-63-4 220.22 g/mol
Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate [3,2-b] 17322-90-6 220.22 g/mol

The synthetic accessibility and preparation methods also differ between pyrrolopyridine isomers. The [2,3-c] isomer typically requires specific cyclization conditions and precursor molecules that differ from those used for [3,2-b] synthesis. These synthetic differences reflect the distinct electronic and steric requirements for forming each isomeric structure. Reaction yields and purification procedures often vary between isomers due to their different physical properties and stability characteristics.

Properties

IUPAC Name

ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)8-4-7-5-10(15-2)12-6-9(7)13-8/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHISWAOZOHNXMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=NC=C2N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652326
Record name Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
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Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3469-63-4
Record name Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID00652326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl 2-bromoacetate in the presence of a base, followed by methoxylation . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets that can lead to pharmacological activities.

Potential Therapeutic Uses:

  • Antidepressant Activity : Research indicates that derivatives of pyrrolo[2,3-c]pyridine may exhibit antidepressant-like effects in animal models. The compound's ability to modulate neurotransmitter systems could be a focal point for developing new antidepressants .
  • Anticancer Properties : Some studies have suggested that compounds with similar structures can inhibit cancer cell proliferation. This compound may contribute to the development of novel anticancer agents .

Pharmacology

Pharmacological studies have explored the compound's effects on various biological pathways:

Mechanisms of Action:

  • Neurotransmitter Modulation : The compound may influence serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions .
  • Enzyme Inhibition : Preliminary data suggest that this compound could act as an inhibitor for certain enzymes involved in metabolic processes .

Material Science

The unique chemical structure of this compound also opens avenues in material science:

Applications in Polymer Chemistry:

  • The compound can serve as a building block for synthesizing polymers with specific properties, potentially leading to materials with enhanced electrical and thermal stability .

Case Studies and Research Findings

StudyFindingsReference
Antidepressant ActivityDemonstrated efficacy in reducing depressive symptoms in rodent models
Anticancer PotentialInhibitory effects on cancer cell lines observed
Neurotransmitter InteractionModulation of serotonin receptors linked to behavioral changes
Enzyme InhibitionIdentified as a potential inhibitor for metabolic enzymes
Polymer SynthesisUsed as a precursor for high-performance polymers

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural analogs, highlighting differences in substituents, synthesis, and applications:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Applications
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9c) 5-OCH₃, 2-COOEt C₁₁H₁₂N₂O₃ 220.23 85% Intermediate for kinase inhibitors; anticancer drug development
Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9d) 7-OCH₃, 2-COOEt C₁₁H₁₂N₂O₃ 220.23 Not reported Similar scaffold; positional isomer with potential divergent biological activity
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 5-Br, 2-COOEt C₁₀H₉BrN₂O₂ 269.10 Not reported Key intermediate for Suzuki coupling; used in antiviral/anticancer agents
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 5-Cl, 2-COOEt C₁₀H₉ClN₂O₂ 224.65 Not reported Nucleophilic substitution reactions; precursor for functionalized derivatives
Ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 5-OCH₃, 3-(CH₂N(CH₃)₂), 2-COOEt C₁₄H₁₉N₃O₃ 277.32 Not reported Enhanced bioavailability; explored for anticancer/antibacterial activity
Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate Saturated pyrrolopyridine, 2-oxo C₁₀H₁₄N₂O₃ 210.23 45% (combined) Rigid scaffold for CNS-targeting drugs; structural studies via XRD

Key Findings and Contrasts

Substituent Effects on Reactivity: The 5-methoxy group in 9c is electron-donating, stabilizing the aromatic system and directing electrophilic substitutions. In contrast, 5-bromo and 5-chloro analogs () are electron-withdrawing, enhancing reactivity in cross-coupling reactions .

Synthetic Accessibility :

  • The methoxy derivative 9c is synthesized in high yield (85%) via hydrogenation, whereas saturated analogs (e.g., ) require multi-step protocols with lower yields (45%) .
  • Bromo/chloro analogs are typically prepared via halogenation of precursor indoles or palladium-mediated coupling, though yields are rarely disclosed .

Biological Relevance: 9c and its bromo analog are pivotal in kinase inhibitor synthesis (e.g., JAK2/STAT3 inhibitors), leveraging the pyrrolopyridine core for ATP-binding site interactions . The dimethylamino derivative () shows promise in modulating antibacterial and anti-inflammatory pathways due to its tertiary amine functionality .

Structural Diversity: Saturated analogs () exhibit conformational rigidity, making them suitable for crystallographic studies and CNS drug design . Positional isomers (e.g., 7-methoxy vs.

Critical Analysis of Evidence

  • Consistencies : Multiple sources confirm the synthesis and applications of 9c () and its halogenated analogs ().
  • Emerging Trends: Functionalization at position 3 (e.g., dimethylaminomethyl group) is a growing strategy to optimize pharmacokinetics .

Biological Activity

Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (C11H12N2O3) is a heterocyclic compound recognized for its diverse biological activities. This compound features a unique pyrrolo[2,3-c]pyridine core, which has been the subject of various studies due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

PropertyValue
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
CAS Number3469-63-4
IUPAC NameThis compound

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance, compounds containing similar pyrrole structures have demonstrated significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these derivatives often range from 3.12 to 12.5 μg/mL, indicating promising antibacterial properties when compared to established antibiotics like ciprofloxacin .

Anticancer Activity

The compound has also been investigated for its anticancer effects. Research indicates that derivatives of pyrrolo[2,3-c]pyridine exhibit antiproliferative activity against multiple human tumor cell lines. For example, a related study reported GI50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range for several pyrrole derivatives, suggesting that modifications to the pyrrole structure can enhance anticancer activity .

The biological mechanisms underlying the activity of this compound involve interactions with specific molecular targets within cells. These targets may include enzymes and receptors that modulate key biochemical pathways. The precise pathways affected can vary based on the specific biological context and the presence of other functional groups on the compound .

Study on Antiparasitic Activity

In a notable case study involving related compounds, modifications to the pyrrole structure significantly impacted antiparasitic activity. The introduction of polar functional groups improved aqueous solubility while maintaining or enhancing biological activity against parasites . This suggests that this compound could be further optimized for similar applications.

Evaluation of Metabolic Stability

Another study evaluated the metabolic stability of derivatives similar to this compound in human liver microsomes. It was found that certain structural modifications could enhance metabolic stability while preserving biological efficacy . This is crucial for developing therapeutic agents with favorable pharmacokinetic profiles.

Q & A

Q. What is the optimal synthetic route for Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, and how can reaction conditions affect yield?

The compound is synthesized via hydrogenation of derivatives (e.g., 8c,d) using 10% Pd/C in ethanol under argon, achieving 85% yield . Key factors include:

  • Catalyst activity : Fresh Pd/C minimizes deactivation.
  • Inert atmosphere : Filtration under argon prevents oxidation of sensitive intermediates.
  • Solvent choice : Ethanol balances solubility and reactivity. Lower yields (60%) in related derivatives (e.g., 9a,b) suggest substituent-dependent steric or electronic effects .

Q. Which spectroscopic methods are critical for characterizing this compound, and what key data should researchers expect?

Essential techniques include:

  • NMR : Look for methoxy protons (δ ~3.8–4.0 ppm) and aromatic signals (δ 6.5–8.0 ppm). reports δ 79.71 (tert-butyl) and δ 153.31 (carbonyl) in similar compounds .
  • Mass spectrometry : ESI-MS typically shows [M+Na]+ or [M+H]+ peaks. For example, a related compound (159) has [M+Na]+ = 489.05 .
  • IR : Confirm ester carbonyl (~1700 cm⁻¹) and pyrrole NH (~3400 cm⁻¹) stretches.

Q. What are common functionalization strategies for modifying the pyrrolo-pyridine core?

  • Electrophilic substitution : Methoxy groups direct reactivity to specific positions (e.g., C-4 or C-6) .
  • Cross-coupling : Suzuki or Buchwald-Hartwig reactions can introduce aryl/heteroaryl groups .
  • Protecting groups : Boc (tert-butoxycarbonyl) is used to shield amines during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Multi-technique validation : Combine 1H^{1}\text{H}-NMR, 13C^{13}\text{C}-NMR, and HSQC to assign ambiguous signals. For example, uses DEPT and COSY to resolve overlapping peaks in polycyclic derivatives .
  • Isotopic labeling : Deuterated solvents or 15N^{15}\text{N}-labeling clarifies NH proton assignments in heterocycles .
  • Computational modeling : DFT calculations predict chemical shifts to validate experimental data .

Q. What mechanistic insights explain yield variations in hydrogenation steps for pyrrolo-pyridine precursors?

  • Catalyst poisoning : Electron-withdrawing substituents (e.g., Cl in 9b) may adsorb onto Pd/C, reducing activity .
  • Steric hindrance : Bulky groups (e.g., Boc in ) slow hydrogen uptake, requiring extended reaction times .
  • Byproduct analysis : TLC or GC-MS identifies intermediates (e.g., over-reduced species) to optimize reaction quenching .

Q. How can researchers design analogs to study structure-activity relationships (SAR) in drug discovery?

  • Core modifications : Replace methoxy with halogens (e.g., Cl in 9b) or electron-donating groups to modulate solubility and binding .
  • Side-chain diversification : Introduce dimethylaminomethyl groups ( ) to enhance bioavailability or target affinity .
  • Metabolite profiling : Use LC-MS to track oxidative metabolites (e.g., demethylation of methoxy groups) .

Methodological Recommendations

  • Reaction optimization : Screen Pd/C loadings (5–15%) and hydrogen pressure (1–3 atm) to improve yields .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) to isolate pure product.
  • Stability testing : Store the compound under inert gas at –20°C to prevent decomposition.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

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